

Application Notes and Protocols for Zegerid® in Animal Physiology Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zegerid®, a combination of the proton pump inhibitor (PPI) omeprazole and sodium bicarbonate, offers a valuable tool for acute acid suppression in animal physiology studies. The immediate-release formulation, facilitated by the sodium bicarbonate buffer, allows for rapid absorption of omeprazole and a swift onset of antisecretory action.[1][2] This is particularly advantageous in experimental settings requiring acute and predictable control of gastric pH.

Omeprazole, the active component, irreversibly inhibits the H+/K+ ATPase (the proton pump) on the secretory surface of gastric parietal cells, blocking the final step of acid production.[3][4] [5] The sodium bicarbonate in **Zegerid®** protects the acid-labile omeprazole from degradation in the stomach's acidic environment, ensuring its delivery to the small intestine for absorption. [1][6][7][8]

These application notes provide a summary of quantitative data on **Zegerid**'s® effects in various animal models, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Pharmacokinetics of Omeprazole in Various Animal Models



Species	Route	Dose	T½ (Elimina tion Half-life)	Cmax (Peak Plasma Concent ration)	Tmax (Time to Peak Concent ration)	Systemi c Availabi lity	Referen ce
Mouse	Oral	40 μmol/kg	5 - 15 minutes	15.9 pmol/L	~10 minutes	-	[9]
Oral	400 μmol/kg	5 - 15 minutes	155.4 pmol/L	~10 minutes	-	[9]	
Rat	IV	20 mg/kg	-	-	-	-	[7][10]
Oral	40 mg/kg	-	-	-	-	[10]	
Dog	IV	0.25 μmol/kg	~62 minutes	-	-	-	[11]
Oral (enteric- coated)	0.5-1.0 mg/kg BID	~1 hour	-	1.81 ± 1.23 hours	71.4%	[1][12]	
Llama	Oral (GastroG ard®)	4 mg/kg	2.3 hours	0.12 μg/mL	45 minutes	~2.95%	-

Note: Data for **Zegerid**® (immediate-release omeprazole with sodium bicarbonate) may show a shorter Tmax compared to enteric-coated formulations. The table includes data on omeprazole to provide a general pharmacokinetic profile.

Table 2: Effects of Zegerid® on Gastric pH in Animal Models



Species	Dose (Omeprazole)	Duration of Treatment	Key Findings	Reference
Dog	0.8 mg/kg PO BID	>5 days	Maintained gastric pH ≥ 3.0 for >75% of the day.[13]	[13]
Dog	1 mg/kg IV q12h (Esomeprazole)	3 days	Mean percentage time gastric pH ≥3 was 58.9% and ≥4 was 40.9%.[1] [14]	[1][14]
Swine	20 mg PO once	24 hours post- fasting	No significant increase in gastric pH compared to untreated pigs.	[15][16]
Swine	40 mg PO once	24 hours post- fasting	Significantly higher gastric pH compared to untreated and 20 mg treated pigs.	[15][16]

Experimental Protocols

Protocol 1: Acute Gastric Acid Suppression in a Canine Model

Objective: To achieve rapid and significant elevation of intragastric pH in dogs for physiological studies.

Materials:

• Zegerid® capsules or powder for oral suspension (20 mg or 40 mg omeprazole)



- Water
- Oral dosing syringe (if using suspension)
- pH monitoring system (e.g., radiotelemetric capsules)
- Fasted, healthy adult dogs

Procedure:

- Animal Preparation: Fast the dogs overnight for at least 12 hours, with free access to water.
 This ensures an empty stomach for optimal drug absorption.
- Baseline pH Monitoring (Optional but Recommended): If a baseline is required, place the pH monitoring capsule in the stomach of the dog at least 24 hours prior to Zegerid® administration to record normal gastric pH fluctuations.
- **Zegerid**® Administration:
 - Capsules: Administer the appropriate dose of Zegerid® capsules (typically 0.8-1.0 mg/kg of the omeprazole component) orally.[13] Ensure the dog swallows the capsule whole with a small amount of water. Do not open or crush the capsules.
 - Oral Suspension: If using the powder, reconstitute it with water according to the manufacturer's instructions immediately before administration.[8][17] Administer the suspension orally using a dosing syringe.
- Post-Administration Monitoring: Continue to monitor the intragastric pH for the desired duration of the experiment. For acute studies, significant pH elevation is expected within a short period.
- Feeding: Provide a meal at a standardized time post-administration if the experimental design requires it. Note that food can influence gastric pH.

Expected Outcome: A rapid and sustained increase in gastric pH, with the pH remaining above 3.0-4.0 for a significant portion of the day.[13]



Protocol 2: Induction of Experimental Acute Reflux Esophagitis in a Rat Model

Objective: To create a consistent model of acute reflux esophagitis in rats for the evaluation of therapeutic agents like **Zegerid**®.

Materials:

- Male Wistar rats (200-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scissors, forceps, sutures)
- Zegerid® for oral suspension
- Saline solution
- Oral gavage needle

Procedure:

- Animal Preparation: Fast the rats for 24 hours with free access to water.
- Zegerid® Pre-treatment (for treatment groups): Administer Zegerid® suspension (e.g., 20 mg/kg omeprazole) or vehicle (saline) orally via gavage one hour before the surgical procedure.[18]
- Surgical Procedure:
 - Anesthetize the rat.
 - Make a midline laparotomy incision.
 - Ligate the pylorus at the junction of the stomach and the duodenum to prevent gastric emptying.

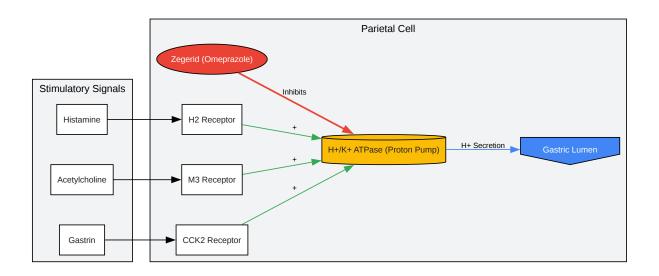


- Ligate the transitional region between the forestomach and the glandular portion of the stomach to induce gastric acid reflux into the esophagus.[19]
- Close the abdominal incision.
- Post-Surgical Period: Keep the rats in a warm environment and monitor for recovery from anesthesia. The reflux is induced for a set period, typically 4-6 hours.
- Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the rats.
- Esophageal Examination: Carefully dissect the esophagus and stomach. Open the esophagus longitudinally and examine for gross lesions (e.g., inflammation, ulceration).
- Histopathological Analysis: Fix the esophageal tissue in 10% buffered formalin for subsequent histological processing and evaluation of esophagitis severity.

Expected Outcome: The control group (vehicle-treated) will exhibit significant esophageal inflammation and ulceration. The **Zegerid**®-treated group is expected to show a marked reduction in the severity of esophagitis.

Mandatory Visualizations

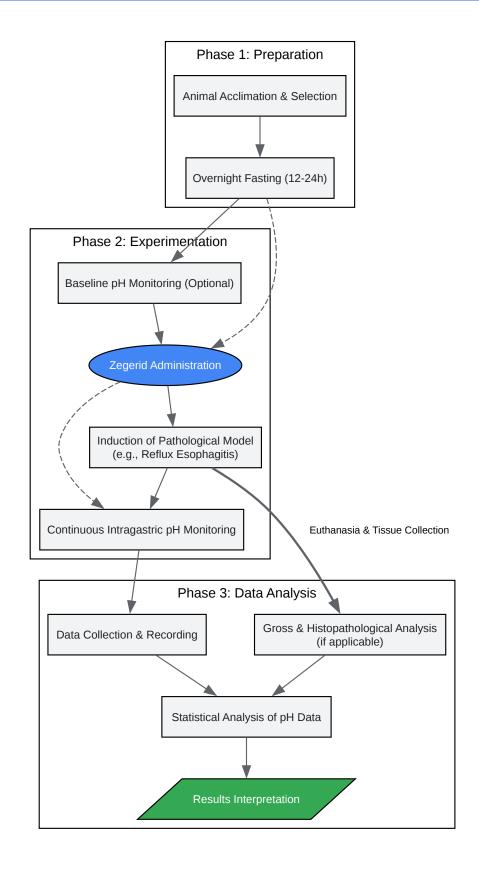




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Caption: Signaling pathway of gastric acid secretion and inhibition by Zegerid.





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Caption: General experimental workflow for **Zegerid**® studies.



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